molecular formula C12H20N2O3 B12704140 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- CAS No. 145071-53-0

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)-

Cat. No.: B12704140
CAS No.: 145071-53-0
M. Wt: 240.30 g/mol
InChI Key: QWDDGASHUKMOLG-MDWZMJQESA-N
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Description

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a carboxaldehyde group, and several other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the carboxaldehyde group, and subsequent functionalization to introduce the tetrahydro and oxime groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and oxime-containing molecules. Examples include:

  • 3-Pyridinecarboxaldehyde
  • 1,2,5,6-Tetrahydropyridine derivatives
  • Oxime ethers

Uniqueness

What sets 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(2,2-dimethyl-1-oxopropoxy)-, 3-(O-methyloxime), (E)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

145071-53-0

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)11(15)17-14-7-5-6-10(9-14)8-13-16-4/h6,8H,5,7,9H2,1-4H3/b13-8+

InChI Key

QWDDGASHUKMOLG-MDWZMJQESA-N

Isomeric SMILES

CC(C)(C)C(=O)ON1CCC=C(C1)/C=N/OC

Canonical SMILES

CC(C)(C)C(=O)ON1CCC=C(C1)C=NOC

Origin of Product

United States

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